Collismycin A Exhibits Superior Antiproliferative Potency Compared to Biosynthetic Analogs
In a systematic study engineering the collismycin biosynthetic pathway, 12 analogs with modifications in the second pyridine ring were generated and tested for cytotoxic activity. None of these analogs showed better cytotoxic activity than the parental collismycin A [1]. This establishes collismycin A as the reference standard for maximal antiproliferative efficacy within this compound class.
| Evidence Dimension | Cytotoxic activity (qualitative ranking) |
|---|---|
| Target Compound Data | Highest cytotoxic activity among all tested analogs |
| Comparator Or Baseline | 12 collismycin analogs with modifications in the second pyridine ring |
| Quantified Difference | None of the 12 analogs showed better cytotoxic activity than collismycin A |
| Conditions | Cytotoxicity assays against cancer cell lines (direct comparison within same study) |
Why This Matters
For researchers requiring maximal antiproliferative activity, collismycin A is unequivocally superior to any currently characterized biosynthetic analog.
- [1] Garcia I, Vior NM, Braña AF, González-Sabin J, Rohr J, Moris F, Méndez C, Salas JA. Engineering the biosynthesis of the polyketide-nonribosomal peptide collismycin A for generation of analogs with neuroprotective activity. Chem Biol. 2013 Aug 22;20(8):1022-32. doi: 10.1016/j.chembiol.2013.06.014. PMID: 23911584. View Source
